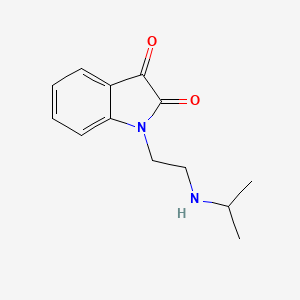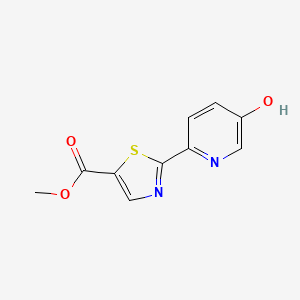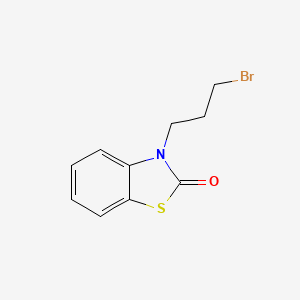
n-Methoxy-n-methyl-3-aminosulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methoxy-n-methyl-3-aminosulfonylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core with a methoxy group, a methyl group, and an aminosulfonyl group attached to the benzene ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Methoxy-n-methyl-3-aminosulfonylbenzamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride reagent.
Amidation: Finally, the sulfonylated benzene is reacted with methoxy and methyl amine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
n-Methoxy-n-methyl-3-aminosulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Methoxy-n-methyl-3-aminosulfonylbenzamide involves its interaction with specific molecular targets. The aminosulfonyl group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Such as sulfanilamide and sulfamethoxazole.
Benzamides: Such as metoclopramide and sulpiride.
Uniqueness: n-Methoxy-n-methyl-3-aminosulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(15-2)9(12)7-4-3-5-8(6-7)16(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |
InChI-Schlüssel |
SMQQNSJYNXRMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B8517419.png)







![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,6-acetyl-4,5,6,7-tetrahydro-,ethyl ester](/img/structure/B8517492.png)
![[3-Chloro-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8517493.png)


